molecular formula C11H13FO2 B13390784 Ethyl 3,5-dimethyl-4-fluorobenzoate

Ethyl 3,5-dimethyl-4-fluorobenzoate

Cat. No.: B13390784
M. Wt: 196.22 g/mol
InChI Key: AMQMJNUHGJTCOW-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-fluorobenzoate (CAS: 1256481-38-5) is a fluorinated aromatic ester with the molecular formula CCOC(=O)c1cc(C)c(c(c1)C)F . The compound features a benzoate backbone substituted with two methyl groups at the 3- and 5-positions, a fluorine atom at the 4-position, and an ethyl ester functional group. This structural arrangement confers unique physicochemical properties, including moderate polarity (due to the ester and fluorine substituents) and steric hindrance (from the methyl groups).

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

ethyl 4-fluoro-3,5-dimethylbenzoate

InChI

InChI=1S/C11H13FO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4H2,1-3H3

InChI Key

AMQMJNUHGJTCOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dimethyl-4-fluorobenzoate can be synthesized through the esterification of 3,5-dimethyl-4-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety in ethyl 3,5-dimethyl-4-fluorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 3,5-dimethyl-4-fluorobenzoic acid. This reaction is fundamental in metabolic pathways, where the compound may degrade via enzymatic hydrolysis. For example, studies on related fluorobenzoates show complete elimination of fluorine as fluoride ions during prolonged incubation, indicating potential decarboxylation or further degradation of the acid form .

Substitution Reactions

The fluorine atom at the para position (4th carbon) can participate in nucleophilic aromatic substitution (SNAr) under specific conditions. While fluorine is a poor leaving group, the electron-withdrawing nature of the ester group may activate the ring for substitution. Research on similar fluorobenzoates demonstrates that fluorine replacement by nucleophiles (e.g., amines, thiols) is feasible, though harsh conditions or activating groups may be required.

Coupling and Alkylation Reactions

This compound exhibits reactivity in coupling reactions, as evidenced by the synthesis of derivatives such as (E)-2-fluoro-5-methyl-3-phenylhex-3-enyl 4-fluorobenzoate. These reactions often involve organometallic catalysts or conjugate addition mechanisms, yielding products with extended carbon chains or aromatic substituents. For instance, a reaction with 6,10-dioxaspiro[4.5]decane-7,9-dione produced a spirocyclic derivative (4a) with 25% yield under conditions involving Selectfluor and Me₃SiOAc in acetonitrile .

Reaction Type Reagents/Conditions Key Products Yield
Spirocyclic couplingSelectfluor, Me₃SiOAc, ACN, 75°C, 36 h2,5-dioxopyrrolidin-1-yl 4-((spirocyclic)benzoate)25% (4a)
Alkyne additionCatalyst, solvent, temperature(E)-2-fluoro-5-methyl-3-phenylhex-3-enyl derivatives59%

Metabolic Degradation Pathways

In biological systems, this compound may undergo enzymatic hydrolysis to release fluoride ions. Related fluorobenzoates are metabolized via dioxygenase-mediated pathways, leading to intermediates like 3-fluoromuconate. For example, 4-fluorobenzoate co-metabolism by Pseudomonas strains produces 5-oxo-4-furan-2-ylacetic acid and other cyclic metabolites, highlighting fluoride elimination as a critical step .

Reactivity Comparison

The unique substitution pattern of this compound influences its reactivity compared to structurally similar compounds:

Compound Key Structural Feature Reactivity Implication
Ethyl 4-fluorobenzoateAbsence of methyl groupsLess steric hindrance, different electronic effects
Mthis compoundMethyl ester vs. ethyl esterAltered reactivity due to ester type differences
Methyl 4-fluorobenzoateNo methyl groupsMore basic structure, distinct electronic effects

Spectral and Analytical Data

NMR and HRMS data for derivatives provide insights into reaction outcomes. For example, (E)-2-fluoro-5-methyl-3-phenylhex-3-enyl 4-fluorobenzoate shows distinct proton environments in its ¹H NMR spectrum, confirming regioselectivity in alkyne addition reactions .

Scientific Research Applications

Ethyl 3,5-dimethyl-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethyl-4-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to yield desired products. In biological systems, its mechanism of action would depend on the specific biological target it interacts with. For instance, if used in drug development, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name CAS No. Similarity Key Substituents Functional Group
This compound 1256481-38-5 Reference 3,5-dimethyl; 4-fluoro Ethyl ester
Ethyl 4-amino-3,5-difluorobenzoate 455-87-8 0.89 4-amino; 3,5-difluoro Ethyl ester
2-Amino-3,5-difluorobenzoic acid 2365-85-7 0.92 2-amino; 3,5-difluoro Carboxylic acid
Ethyl 4-amino-3,5-difluorobenzoate 126674-78-0 0.93 4-amino; 3,5-difluoro Ethyl ester

Electronic and Steric Effects

  • 2-Amino-3,5-difluorobenzoic acid (CAS 2365-85-7): The carboxylic acid group introduces strong acidity (pKa ~2-3), contrasting with the ester’s neutrality. This acid is more reactive in aqueous environments, prone to decarboxylation or salt formation, unlike the stable ethyl ester .

Reactivity and Stability

  • Fluorine vs. Methyl Groups: The fluorine atom in this compound withdraws electrons via inductive effects, deactivating the aromatic ring toward electrophilic substitution. In contrast, amino-substituted analogs (e.g., CAS 126674-78-0) activate the ring for electrophilic attacks due to lone-pair donation .
  • Ester vs. Acid Hydrolysis: The ethyl ester group in the reference compound undergoes slower hydrolysis under basic conditions compared to carboxylic acid derivatives. For instance, 2-Amino-3,5-difluorobenzoic acid (CAS 2365-85-7) reacts rapidly with bases, forming carboxylate salts .

Theoretical Insights (DFT-Based Predictions)

Conceptual density functional theory (DFT) principles, such as electronegativity equalization and hardness-softness trends, can rationalize reactivity differences. For example:

  • The fluorine atom in this compound increases local hardness, reducing susceptibility to electrophilic attack.
  • Amino-substituted analogs exhibit lower global hardness (higher softness), aligning with their enhanced reactivity in nucleophilic environments .

Biological Activity

Ethyl 3,5-dimethyl-4-fluorobenzoate is a synthetic compound with notable biological activities that have garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H13F O2
  • Molecular Weight : 196.22 g/mol
  • CAS Number : 1256481-38-5

The compound features a fluorinated aromatic ring which may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting substrate interactions and catalytic activities .

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals enhances cellular viability under stress conditions .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enhancing the expression of anti-inflammatory mediators. This activity positions the compound as a potential therapeutic agent for inflammatory diseases .

Study on Antioxidant Activity

A study evaluating the antioxidant effects of this compound demonstrated that treatment with this compound significantly reduced markers of oxidative stress in cell cultures exposed to harmful agents. The results indicated an increase in intracellular glutathione levels and a decrease in malondialdehyde concentrations, suggesting effective protection against oxidative damage .

In Vivo Studies

In vivo studies using animal models have shown that this compound can improve outcomes in models of inflammation. For example, administration of the compound in rats subjected to lipopolysaccharide (LPS) treatment resulted in reduced inflammation markers and improved organ function .

Data Tables

Biological Activity Effect Observed Reference
Antioxidant ActivityIncreased glutathione levels
Anti-inflammatory EffectsReduced pro-inflammatory cytokines
Cytoprotective EffectsEnhanced cell viability under stress

Q & A

Basic: What synthetic routes are recommended for the preparation of ethyl 3,5-dimethyl-4-fluorobenzoate, and how can reaction efficiency be monitored?

Methodological Answer:
A common approach involves esterification of 3,5-dimethyl-4-fluorobenzoic acid with ethanol under acidic catalysis. For example, dissolve 0.001 mol of the benzoic acid derivative in absolute ethanol, add 5 drops of glacial acetic acid as a catalyst, and reflux the mixture for 4–6 hours. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FT-IR) to track the disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the emergence of the ester C=O stretch (~1740 cm⁻¹). Post-reaction, evaporate the solvent under reduced pressure and purify the crude product via recrystallization or column chromatography .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the ethyl ester group (e.g., triplet for CH₂CH₃ at ~1.3 ppm in ¹H NMR; carbonyl carbon at ~165–170 ppm in ¹³C NMR). The fluorine atom at the 4-position induces deshielding in adjacent protons and carbons.
  • ¹⁹F NMR : A singlet near -110 ppm (typical for aromatic fluorine).
  • IR Spectroscopy : Confirm ester formation via C=O stretch (~1740 cm⁻¹) and absence of carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
  • Mass Spectrometry (MS) : Look for the molecular ion peak (M⁺) at m/z 212.2 (C₁₁H₁₃FO₂) and fragmentation patterns (e.g., loss of ethyl group: M⁺–46 = 166.1) .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to balance accuracy and computational cost for geometry optimization .
  • Basis Sets : Employ 6-311++G(d,p) for all atoms to account for polarization and diffuse effects.
  • Reactivity Analysis : Calculate Fukui indices (via conceptual DFT) to identify nucleophilic/electrophilic sites. The fluorine atom and ester carbonyl are likely electrophilic centers due to electron-withdrawing effects.
  • Solvent Effects : Incorporate the polarizable continuum model (PCM) to simulate solvent interactions, critical for predicting solubility or reaction pathways .

Advanced: How can researchers resolve contradictions in experimental data, such as discrepancies between computational and empirical NMR chemical shifts?

Methodological Answer:

  • Multi-Method Validation : Cross-validate NMR assignments with X-ray crystallography (if crystals are obtainable) or gas-phase electron diffraction.
  • DFT Refinement : Adjust computational parameters (e.g., solvent model, relativistic effects for fluorine) to align theoretical shifts with experimental data. For instance, include gauge-including atomic orbital (GIAO) approximations for accurate NMR shift predictions .
  • Statistical Analysis : Use Bland-Altman plots or root-mean-square deviation (RMSD) metrics to quantify discrepancies and identify systematic errors .

Advanced: What strategies are effective for optimizing reaction conditions to maximize yield and purity of this compound?

Methodological Answer:

  • Catalyst Screening : Test alternatives to glacial acetic acid (e.g., sulfuric acid, p-toluenesulfonic acid) for improved esterification efficiency.
  • Solvent Optimization : Compare aprotic solvents (e.g., DMF, THF) against ethanol to minimize side reactions like transesterification.
  • Temperature Gradients : Perform controlled reflux experiments (e.g., 70°C vs. 90°C) to balance reaction rate and thermal decomposition.
  • Design of Experiments (DoE) : Use fractional factorial designs to evaluate interactions between variables (catalyst concentration, solvent ratio) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?

Methodological Answer:

  • Derivatization : Synthesize analogs by modifying substituents (e.g., replacing fluorine with chlorine or methyl groups) to assess electronic/steric effects.
  • Enzyme Assays : Test inhibitory activity against cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, leveraging structural similarities to salicylate derivatives.
  • Computational Docking : Use AutoDock Vina or Schrödinger’s Glide to predict binding affinities with target proteins. Compare results with experimental IC₅₀ values .

Advanced: What crystallographic techniques are suitable for resolving the solid-state structure of this compound, and how do packing interactions influence stability?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in hexane/ethyl acetate. Analyze space group symmetry (e.g., monoclinic P2₁/c) and intermolecular interactions (C–H···O/F hydrogen bonds).
  • Hirshfeld Surface Analysis : Quantify close contacts (e.g., F···H, C–H···π) contributing to crystal packing.
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing efficiency. Tightly packed crystals often exhibit higher melting points .

Advanced: How can researchers address challenges in reproducing synthetic procedures for this compound across different laboratories?

Methodological Answer:

  • Detailed Protocol Documentation : Specify exact molar ratios, solvent purity, and equipment (e.g., reflux condenser type).
  • Robustness Testing : Introduce intentional variations (e.g., ±5% catalyst loading) to identify critical parameters.
  • Collaborative Validation : Share samples with independent labs for cross-characterization using standardized NMR and HPLC protocols .

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